molecular formula C16H12O4 B14437340 P-Hydroxycinnamic acid, benzoate CAS No. 75175-10-9

P-Hydroxycinnamic acid, benzoate

Cat. No.: B14437340
CAS No.: 75175-10-9
M. Wt: 268.26 g/mol
InChI Key: KOKUTEOWSHGSAQ-FLIBITNWSA-N
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Description

P-Hydroxycinnamic acid, benzoate is a compound that belongs to the class of hydroxycinnamic acids, which are phenolic compounds widely found in plants. These compounds are known for their antioxidant, anti-inflammatory, and anticancer properties . This compound is a derivative of cinnamic acid and benzoic acid, combining the structural features of both.

Chemical Reactions Analysis

Types of Reactions

P-Hydroxycinnamic acid, benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxycinnamic acids into quinones or other oxidized products.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond.

    Substitution: Hydroxycinnamic acids can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives of the original compound .

Mechanism of Action

The mechanism by which p-hydroxycinnamic acid, benzoate exerts its effects involves its antioxidant activity. It acts as a chain-breaking antioxidant by scavenging free radicals, which is related to its hydrogen or electron-donating capacity . This activity helps protect cells from oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxycinnamic acids such as:

  • Cinnamic acid
  • P-Coumaric acid
  • Ferulic acid
  • Caffeic acid
  • Chlorogenic acid
  • Rosmarinic acid

Uniqueness

P-Hydroxycinnamic acid, benzoate is unique due to its combined structural features of cinnamic acid and benzoic acid, which confer distinct properties and applications. Its specific antioxidant and anti-inflammatory activities make it particularly valuable in various fields of research and industry .

Properties

CAS No.

75175-10-9

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

(Z)-3-(4-benzoyloxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C16H12O4/c17-15(18)11-8-12-6-9-14(10-7-12)20-16(19)13-4-2-1-3-5-13/h1-11H,(H,17,18)/b11-8-

InChI Key

KOKUTEOWSHGSAQ-FLIBITNWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)O

Origin of Product

United States

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